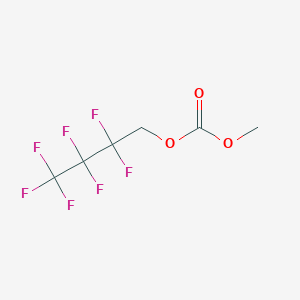
2,2,3,3,4,4,4-Heptafluorobutyl methyl carbonate
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl methyl carbonate is a fluorinated organic compound with the molecular formula C6H5F7O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl methyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutanol with dimethyl carbonate in the presence of a base catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2,2,3,3,4,4,4-Heptafluorobutanol+Dimethyl carbonate→2,2,3,3,4,4,4-Heptafluorobutyl methyl carbonate+Methanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl methyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutanol and methanol.
Nucleophilic Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of corresponding substituted products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Nucleophilic Substitution: Nucleophiles like amines or thiols, often carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products
Hydrolysis: 2,2,3,3,4,4,4-Heptafluorobutanol and methanol.
Nucleophilic Substitution: Substituted derivatives of this compound.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl methyl carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: In the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals with fluorinated moieties.
Industry: In the production of specialty chemicals and materials with unique properties, such as low surface energy and high chemical resistance.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutyl methyl carbonate exerts its effects is primarily through its reactivity with nucleophiles. The presence of multiple fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acetate
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl methyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to methacrylates, acrylates, and acetates. The carbonate group allows for specific applications in organic synthesis and material science that are not possible with other similar compounds.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O3/c1-15-3(14)16-2-4(7,8)5(9,10)6(11,12)13/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYHOSPFTYBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895497 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277332-95-3 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


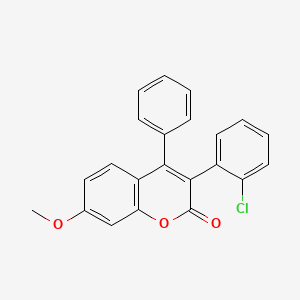
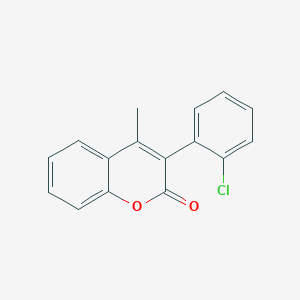
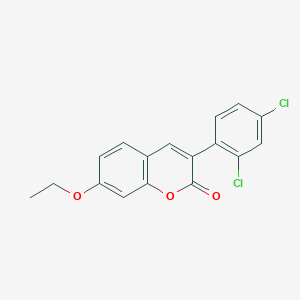
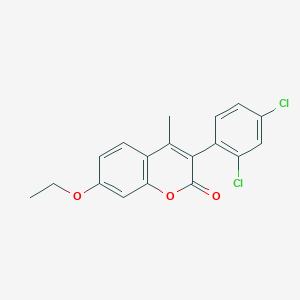


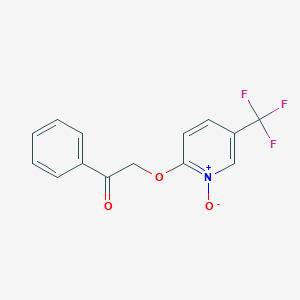
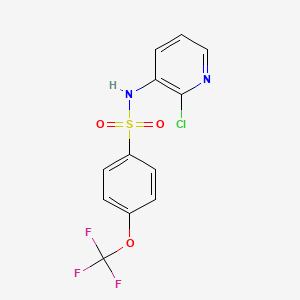
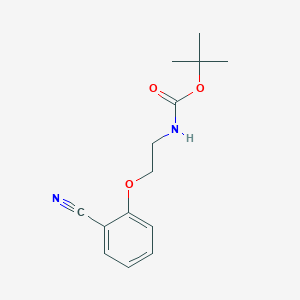
![2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041256.png)
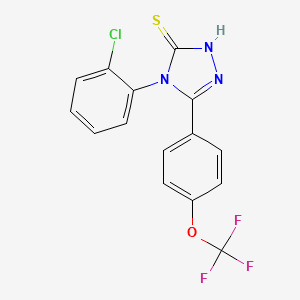
![O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041260.png)
![O,O-diethyl O-{6-methyl-5-[3-(trifluoromethyl)phenoxy]-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041261.png)
![O-{5-(2,4-dichlorophenoxy)-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} O,O-diethyl phosphothioate](/img/structure/B3041262.png)
